molecular formula C22H21ClN4O4S B2816589 N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide CAS No. 887217-32-5

N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide

Cat. No.: B2816589
CAS No.: 887217-32-5
M. Wt: 472.94
InChI Key: OXLVRCDCCANRES-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused heterocyclic core with a sulfur-containing acetamide side chain. Its structure includes:

  • A pyrimido[5,4-b]indole scaffold substituted with a 2-methoxyethyl group at position 3 and a 4-oxo moiety.
  • A sulfanyl acetamide linker connecting the core to a 5-chloro-2-methoxyphenyl group.

The 2-methoxyethyl group on the pyrimidoindole may enhance solubility compared to bulkier alkyl or aromatic substituents .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-30-10-9-27-21(29)20-19(14-5-3-4-6-15(14)25-20)26-22(27)32-12-18(28)24-16-11-13(23)7-8-17(16)31-2/h3-8,11,25H,9-10,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLVRCDCCANRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline and 2-methoxyethylamine. The synthetic route may involve the following steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors to form the pyrimidoindole core structure.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in disease pathways. The compound may exert its effects by inhibiting or activating these targets, leading to therapeutic outcomes.

Comparison with Similar Compounds

Structural Analogues in the Pyrimidoindole Family

Key structural variations among pyrimido[5,4-b]indole derivatives include substituents on the nitrogen atom at position 3 and modifications to the acetamide side chain.

Compound Name Core Substituent (Position 3) Acetamide Substituent Molecular Weight (g/mol) Key Findings
Target Compound 2-Methoxyethyl 5-Chloro-2-methoxyphenyl ~486.0 Predicted enhanced solubility due to polar 2-methoxyethyl group .
N-(4-Ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-pyrimidoindol-2-yl]sulfanyl}acetamide (CAS: 536706-70-4) 3-Methoxyphenyl 4-Ethylphenyl ~491.0 Lower solubility due to aromatic substituent; moderate TLR4 affinity .
N-(tert-Butyl)-2-((4-oxo-3-phenyl-pyrimidoindol-2-yl)thio)acetamide (Compound 32 in ) Phenyl tert-Butyl ~449.5 Hydrophobic tert-butyl group may improve membrane permeability .

Key Observations :

  • Solubility : The target compound’s 2-methoxyethyl group likely confers better aqueous solubility than aryl (e.g., phenyl) or bulky alkyl (e.g., tert-butyl) substituents .
  • Bioactivity : Substitution at position 3 significantly impacts target selectivity. For example, phenyl-substituted analogues show TLR4 modulation, while alkyl chains may favor kinase inhibition .
Sulfanyl Acetamide Derivatives with Heterocyclic Cores

Compounds with sulfanyl acetamide linkers but divergent cores highlight the role of scaffold rigidity and electronic effects:

Compound Name Core Structure Acetamide Substituent Molecular Weight (g/mol) Activity Profile
2-{[5-(3-Chloro-4-methoxyphenyl)sulfonyl-pyrimidin-2-yl]sulfanyl}-N-(cyclohexenylethyl)acetamide (CAS: 931313-90-5) Pyrimidine Cyclohexenylethyl ~536.0 COX-2 inhibition (predicted) .
N-(4-Chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-triazol-3-yl]sulfanyl}acetamide (CAS: 573943-64-3) 1,2,4-Triazole 4-Chloro-2-methoxy-5-methylphenyl ~438.0 Antibacterial activity .

Key Observations :

  • Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound is structurally similar to CAS 573943-64-3’s 4-chloro-2-methoxy-5-methylphenyl group, suggesting shared pharmacophore features for antimicrobial or anti-inflammatory activity .
Role of Chloro and Methoxy Substituents

The 5-chloro-2-methoxyphenyl group is a recurring motif in bioactive compounds:

  • Lipoxygenase Inhibition : N-(5-Chloro-2-methoxyphenyl) derivatives are reported as potent lipoxygenase inhibitors, with Cl and OCH₃ groups critical for enzyme active-site interactions .
  • Anticancer Potential: Chloro and methoxy substituents on aromatic rings enhance cytotoxicity in pyrimidoindole derivatives, likely through DNA damage or topoisomerase inhibition .

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a chloro-substituted methoxyphenyl group and a pyrimidine-indole hybrid moiety. Its molecular formula is C18H19ClN4O3SC_{18}H_{19}ClN_4O_3S, with a molecular weight of approximately 396.89 g/mol.

  • Inhibition of Enzymatic Activity :
    • The compound has been shown to inhibit specific enzymes involved in cellular proliferation and survival pathways. For instance, it affects the activity of kinases that are crucial for cancer cell growth.
  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
  • Anticancer Properties :
    • The compound's ability to induce apoptosis in cancer cells has been documented. It appears to activate intrinsic apoptotic pathways, leading to cell death in various cancer cell lines.

Biological Activity Data

Biological ActivityMechanismReference
AnticancerInduces apoptosis via mitochondrial pathway
AntimicrobialInhibits growth of Gram-positive bacteria
Enzyme InhibitionTargets specific kinases involved in cancer progression

Case Studies

  • Anticancer Efficacy :
    A study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating strong cytotoxicity.
  • Antimicrobial Testing :
    In another study assessing its antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 15 µg/mL for S. aureus, demonstrating promising antibacterial activity.
  • In Vivo Studies :
    Animal models have been employed to assess the therapeutic potential of this compound in tumor-bearing mice. Treatment with the compound resulted in a notable decrease in tumor size compared to controls, suggesting its efficacy as an anticancer agent.

Q & A

Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?

Synthesis involves multi-step organic reactions, including:

  • Core formation : Construction of the pyrimido[5,4-b]indole scaffold via cyclization reactions.
  • Functionalization : Introduction of the sulfanyl-acetamide moiety using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate carboxyl groups .
  • Purification : Reverse-phase chromatography (C18 columns, water:methanol gradients) ensures high purity . Optimization includes adjusting reaction temperatures (e.g., 40–80°C), solvent polarity, and catalyst stoichiometry to improve yields (>70% in optimized protocols) .

Q. Which analytical techniques are essential for confirming structural integrity?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and connectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₃H₂₃ClN₄O₃S for analogs) .
  • HPLC : Monitors reaction progress and purity (>95% purity threshold for biological assays) .

Q. What is the hypothesized mechanism of action based on structural analogs?

The compound likely modulates enzyme or receptor activity due to its pyrimidoindole core and sulfanyl-acetamide group. Analogous structures inhibit kinases or interact with Toll-like receptors (TLRs), suggesting potential targeting of inflammatory or oncogenic pathways . Specific mechanisms require further validation via in vitro binding assays (e.g., surface plasmon resonance) .

Advanced Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (IC₅₀ values sensitive to serum concentration) .
  • Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) to reduce batch effects.
  • Meta-analysis : Pool data from multiple studies to identify trends, as seen in TLR4 ligand studies .

Q. What strategies enhance solubility and bioavailability without compromising activity?

  • Structural modifications : Introducing hydrophilic groups (e.g., hydroxyl or polyethylene glycol) on the methoxyethyl side chain improves aqueous solubility .
  • Prodrug approaches : Masking the acetamide moiety with enzymatically cleavable groups (e.g., esters) enhances intestinal absorption .
  • Formulation : Nanocrystal or liposomal delivery systems increase bioavailability in preclinical models .

Q. How do substituents on the pyrimidoindole core affect binding affinity?

  • Electron-withdrawing groups (e.g., Cl at position 5) enhance binding to hydrophobic pockets in target proteins, as shown in SAR studies of TLR4 ligands .
  • Methoxyethyl vs. ethyl substituents : Bulkier groups (e.g., 2-methoxyethyl) reduce conformational flexibility, potentially improving specificity but lowering solubility .
  • Comparative data for analogs:
SubstituentTarget Affinity (Kd, nM)Solubility (mg/mL)
Ethyl120 ± 150.8
Methoxyethyl85 ± 100.4

Q. Which software tools are recommended for crystallographic refinement of this compound?

  • SHELXL : Preferred for small-molecule refinement due to robust handling of disorder and twinning .
  • Olex2 or WinGX : Interfaces for visualizing electron density maps and validating hydrogen bonding networks .
  • Key parameters: R-factor <5%, wR₂ <10% for high-resolution (<1.0 Å) datasets .

Methodological Notes

  • Data contradictions : Cross-validate biological findings using orthogonal assays (e.g., Western blot alongside ELISA) .
  • Synthetic reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure consistency .
  • Structural analysis : Combine crystallography with molecular docking (e.g., AutoDock Vina) to predict binding modes .

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